molecular formula C22H28N4O2 B13145783 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- CAS No. 123296-26-4

9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-

Cat. No.: B13145783
CAS No.: 123296-26-4
M. Wt: 380.5 g/mol
InChI Key: CSNIVFSAZYBKMZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-: is a derivative of anthracenedione, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and other industrial uses. This compound is characterized by the presence of two aminobutyl groups attached to the anthracenedione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- typically involves the reaction of 9,10-anthracenedione with 1,5-diaminobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino groups to nitro groups.

    Reduction: Reduction reactions may involve the conversion of the carbonyl groups in the anthracenedione core to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted anthracenedione derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in medicinal chemistry.

Medicine: In medicine, derivatives of anthracenedione, including 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-, are explored for their therapeutic potential. They are investigated for their ability to inhibit the growth of cancer cells and other pathogenic organisms.

Industry: Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.

Comparison with Similar Compounds

  • 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
  • 9,10-Anthracenedione, 1,4-bis(methylamino)-
  • 9,10-Anthracenedione, 1,5-bis[(4-butylphenyl)amino]-

Comparison: Compared to its analogs, 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- exhibits unique properties due to the presence of aminobutyl groups. These groups enhance its solubility and reactivity, making it more versatile in chemical synthesis and biological applications. The compound’s ability to form stable complexes with metal ions also distinguishes it from other anthracenedione derivatives.

Properties

CAS No.

123296-26-4

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

1,5-bis(4-aminobutylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O2/c23-11-1-3-13-25-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)26-14-4-2-12-24/h5-10,25-26H,1-4,11-14,23-24H2

InChI Key

CSNIVFSAZYBKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN

Origin of Product

United States

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